molecular formula C20H28N2 B14661698 1,6-Hexanediamine, N,N'-dimethyl-N,N'-diphenyl- CAS No. 47233-87-4

1,6-Hexanediamine, N,N'-dimethyl-N,N'-diphenyl-

Cat. No.: B14661698
CAS No.: 47233-87-4
M. Wt: 296.4 g/mol
InChI Key: PCPYJVBGRZDJLC-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through several methods. One common method involves the reaction of hexanediamine with methyl iodide and phenyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used in substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of specific metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylenediamine: A simpler derivative with only amine groups.

    N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative with four methyl groups on the nitrogen atoms.

    N,N’-Dimethyl-1,6-hexanediamine: A derivative with two methyl groups on the nitrogen atoms.

Uniqueness

1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

47233-87-4

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-diphenylhexane-1,6-diamine

InChI

InChI=1S/C20H28N2/c1-21(19-13-7-5-8-14-19)17-11-3-4-12-18-22(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3

InChI Key

PCPYJVBGRZDJLC-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCN(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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